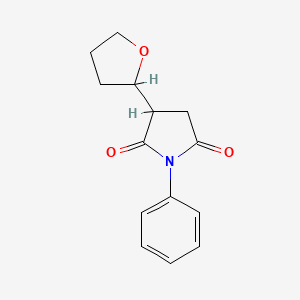![molecular formula C14H23NO2 B4973925 N-[3-(2-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B4973925.png)
N-[3-(2-methoxyphenoxy)propyl]-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-methoxyphenoxy)propyl]-1-butanamine, commonly known as MPBP, is a psychoactive drug that belongs to the family of phenethylamines. This chemical compound has been used in scientific research for its potential therapeutic benefits and its effects on the central nervous system.
Mécanisme D'action
MPBP works by binding to and activating specific receptors in the brain, including the serotonin transporter and the dopamine transporter. This results in the modulation of neurotransmitter levels, leading to changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
Studies have shown that MPBP can increase levels of serotonin and dopamine in the brain, leading to improved mood and cognitive function. It has also been shown to have anxiolytic and anti-depressant effects, making it a potential treatment option for individuals with mood disorders. Additionally, MPBP has been shown to enhance memory and learning, making it a potential treatment option for individuals with cognitive impairments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPBP in lab experiments is its relatively low toxicity compared to other psychoactive compounds. Additionally, MPBP has a relatively long half-life, making it easier to study and analyze. However, one limitation of using MPBP in lab experiments is its limited availability and high cost, which can make it difficult for researchers to obtain and use in their studies.
Orientations Futures
Future research on MPBP could focus on its potential therapeutic benefits for individuals with mood disorders and cognitive impairments. Additionally, further studies could investigate the long-term effects of MPBP use and its potential for abuse. Finally, research could focus on the development of new and more efficient synthesis methods for MPBP, which could increase its availability and reduce its cost.
Conclusion
In conclusion, MPBP is a psychoactive compound that has potential therapeutic benefits for individuals with mood disorders and cognitive impairments. Its mechanism of action involves the modulation of neurotransmitter levels in the brain, leading to changes in mood, cognition, and behavior. While MPBP has advantages for use in lab experiments, its limited availability and high cost can make it difficult for researchers to obtain and use in their studies. Future research could focus on its potential therapeutic benefits and the development of more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of MPBP involves the reaction between 3-(2-methoxyphenoxy)propylamine and 1-chlorobutane. The reaction is typically carried out in the presence of a strong base such as potassium carbonate or sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
MPBP has been used in scientific research for its potential therapeutic benefits in the treatment of various conditions such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its effects on the central nervous system, including its ability to modulate neurotransmitter levels and enhance cognitive function.
Propriétés
IUPAC Name |
N-[3-(2-methoxyphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-3-4-10-15-11-7-12-17-14-9-6-5-8-13(14)16-2/h5-6,8-9,15H,3-4,7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVRPVCNMLFARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methoxyphenoxy)propyl]butan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(2-chlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4973853.png)
![3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4973862.png)

![(2R*,6S*)-4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B4973879.png)
![[2-(2-isopropyl-5-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B4973886.png)
![1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B4973887.png)
amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4973891.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4973900.png)
![3-(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4973902.png)
![N-benzyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4973905.png)
![methyl 7-cyclopropyl-3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4973906.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4973917.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973920.png)
![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4973938.png)